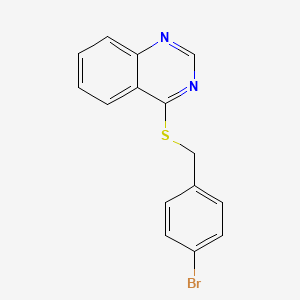

4-((4-Bromobenzyl)thio)quinazoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

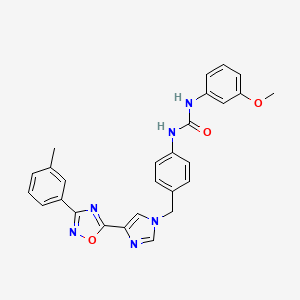

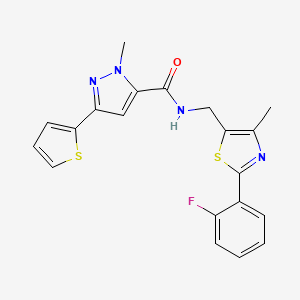

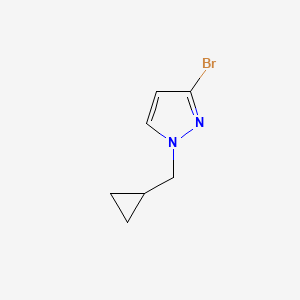

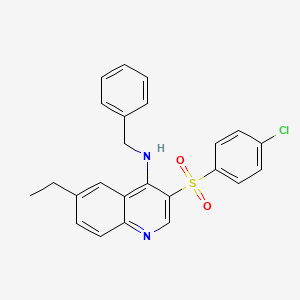

4-((4-Bromobenzyl)thio)quinazoline is a chemical compound that is widely studied in the field of organic chemistry due to its potential applications in various areas. It belongs to the class of quinazoline derivatives, which have drawn significant attention due to their diverse biological activities .

Synthesis Analysis

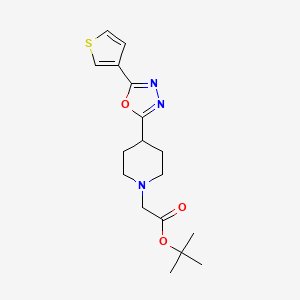

Quinazoline derivatives, including 4-((4-Bromobenzyl)thio)quinazoline, can be synthesized via straightforward pathways . The synthetic methods can be divided into five main classifications, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction .Molecular Structure Analysis

Quinazoline derivatives have a distinct molecular structure that contributes to their wide range of biopharmaceutical activities . The structure-activity relationship analysis of quinazoline derivatives indicates that compounds with substitution on the 4-position of the benzene ring work best .Chemical Reactions Analysis

Quinazoline derivatives, including 4-((4-Bromobenzyl)thio)quinazoline, can undergo various chemical reactions. For instance, Aza-Diels-Alder reaction, which contains the coupling of imine and electron-rich alkene, has gradually become a powerful tool for the synthesis of quinazoline derivatives .Mechanism of Action

Target of Action

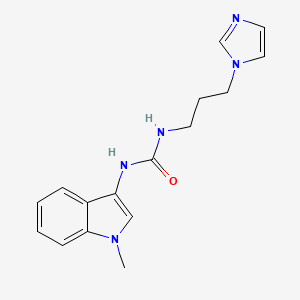

4-((4-Bromobenzyl)thio)quinazoline is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazoline derivatives have been found to exhibit a wide range of biopharmaceutical activities, including anti-cancer, anti-inflammation, anti-bacterial, and more . The primary targets of quinazoline derivatives are often kinases, particularly the ATP binding site of the epidermal growth factor receptor (EGFR) .

Mode of Action

Quinazoline derivatives, in general, are known to interact with their targets, such as egfr, by binding to the atp binding site, thereby inhibiting the receptor’s activity . This interaction can lead to changes in cellular processes, such as cell proliferation and apoptosis.

Biochemical Pathways

The biochemical pathways affected by 4-((4-Bromobenzyl)thio)quinazoline are likely to be those involving its primary targets. For instance, inhibition of EGFR can affect various downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival, growth, and proliferation .

Result of Action

The molecular and cellular effects of 4-((4-Bromobenzyl)thio)quinazoline’s action would depend on its specific targets and mode of action. For instance, if it acts as an EGFR inhibitor, it could potentially inhibit cell proliferation and induce apoptosis .

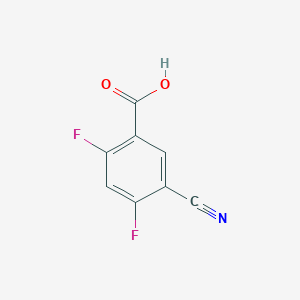

Safety and Hazards

While specific safety and hazard information for 4-((4-Bromobenzyl)thio)quinazoline is not available, it’s important to handle all chemical compounds with care. For instance, 4-Bromobenzyl alcohol, a related compound, is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

properties

IUPAC Name |

4-[(4-bromophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2S/c16-12-7-5-11(6-8-12)9-19-15-13-3-1-2-4-14(13)17-10-18-15/h1-8,10H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSOAOPDZYNZTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)SCC3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B2946288.png)

![6-Fluoro-2-({[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-propyl-3,4-dihydroquinazolin-4-one](/img/structure/B2946300.png)

![7-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2946304.png)

![N~1~-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N~2~-(3-nitro-2-pyridinyl)-1,2-ethanediamine](/img/structure/B2946309.png)